molecular formula C12H15BrF3NOS B2528383 (R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide CAS No. 336105-31-8

(R)-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B2528383
CAS No.: 336105-31-8
M. Wt: 358.22
InChI Key: YUXQSZNZGIKWCP-APBUJDDRSA-N
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Description

®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromophenyl group, a trifluoroethyl group, and a sulfinamide moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl derivatives and trifluoroethyl compounds.

    Reaction Conditions: The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.

    Chiral Catalysts: Chiral catalysts or chiral auxiliaries are employed to ensure the formation of the desired enantiomer. Commonly used chiral catalysts include BINAP-Ruthenium complexes or chiral phosphine ligands.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfinamide group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in structural biology and drug design.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, while the sulfinamide moiety participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-1-(4-Fluorophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
  • ®-N-((S)-1-(4-Methylphenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide lies in the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorophenyl or fluorophenyl analogs. Additionally, the trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

(R)-N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3NOS/c1-11(2,3)19(18)17-10(12(14,15)16)8-4-6-9(13)7-5-8/h4-7,10,17H,1-3H3/t10-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXQSZNZGIKWCP-APBUJDDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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